molecular formula C14H11N3O5 B12492029 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid

3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B12492029
M. Wt: 301.25 g/mol
InChI Key: UQCVAAQBGNNPOX-UHFFFAOYSA-N
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Description

3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C₁₄H₁₁N₃O₅. It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-nitroaniline with isocyanates to form the corresponding carbamate, followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Contains a nitro group attached to an aniline moiety.

    Benzoic Acid: A simple aromatic carboxylic acid.

    Carbamic Acid Derivatives: Compounds containing the carbamoyl functional group.

Uniqueness

3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

3-[(4-nitrophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11N3O5/c18-13(19)9-2-1-3-11(8-9)16-14(20)15-10-4-6-12(7-5-10)17(21)22/h1-8H,(H,18,19)(H2,15,16,20)

InChI Key

UQCVAAQBGNNPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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